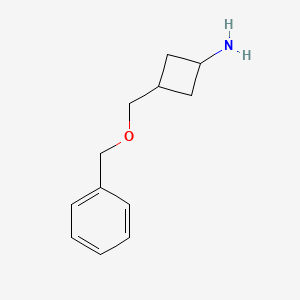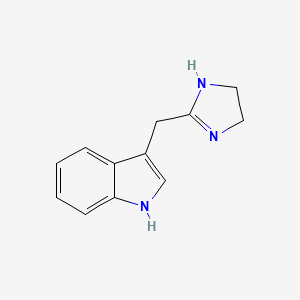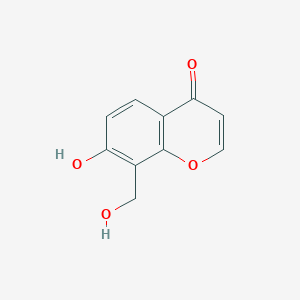
7-Hydroxy-8-(hydroxymethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties. The structure of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one includes a chromenone core with hydroxy and hydroxymethyl substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For instance, the reaction of 7-hydroxycoumarin with formaldehyde under basic conditions can yield 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one .
Industrial Production Methods
Industrial production of coumarin derivatives, including 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of various catalysts, solvents, and reaction temperatures. The Pechmann condensation remains a widely used method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-8-(carboxymethyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-8-(hydroxymethyl)-dihydrochromen-4-one.
Substitution: Formation of various substituted chromenones depending on the reagents used.
Scientific Research Applications
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The biological activity of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structure allows it to bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic properties.
7-hydroxy-4-methyl-8-(hydroxymethyl)chromen-2-one: Similar structure with additional methyl group.
4-hydroxycoumarin: Used as an anticoagulant.
Uniqueness
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 8-position enhances its reactivity and potential for further functionalization compared to other coumarin derivatives .
Properties
CAS No. |
20050-50-4 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-hydroxy-8-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-8(12)2-1-6-9(13)3-4-14-10(6)7/h1-4,11-12H,5H2 |
InChI Key |
YHPZNOCRGSDVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CO2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


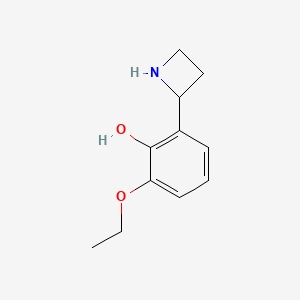
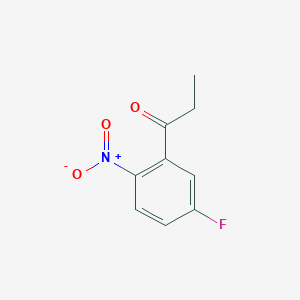
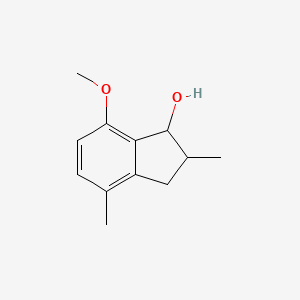
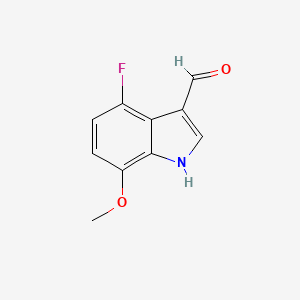
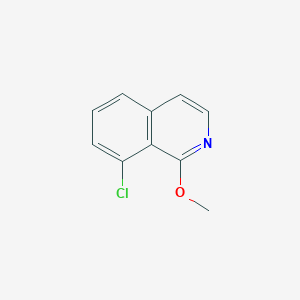
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
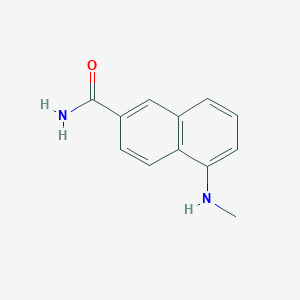
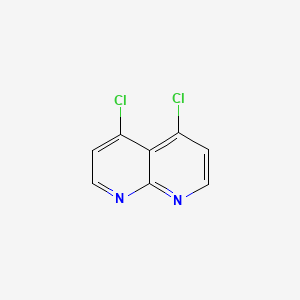
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)


